Chitin synthase inhibitor 1 Chitin synthase inhibitor 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC12930516
InChI: InChI=1S/C22H20ClN3O3/c23-16-7-2-4-9-18(16)24-19(27)10-11-20(28)26-13-5-12-22(26)14-15-6-1-3-8-17(15)25-21(22)29/h1-4,6-11H,5,12-14H2,(H,24,27)(H,25,29)/b11-10+
SMILES: C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl
Molecular Formula: C22H20ClN3O3
Molecular Weight: 409.9 g/mol

Chitin synthase inhibitor 1

CAS No.:

Cat. No.: VC12930516

Molecular Formula: C22H20ClN3O3

Molecular Weight: 409.9 g/mol

* For research use only. Not for human or veterinary use.

Chitin synthase inhibitor 1 -

Specification

Molecular Formula C22H20ClN3O3
Molecular Weight 409.9 g/mol
IUPAC Name (E)-N-(2-chlorophenyl)-4-oxo-4-(2-oxospiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-1'-yl)but-2-enamide
Standard InChI InChI=1S/C22H20ClN3O3/c23-16-7-2-4-9-18(16)24-19(27)10-11-20(28)26-13-5-12-22(26)14-15-6-1-3-8-17(15)25-21(22)29/h1-4,6-11H,5,12-14H2,(H,24,27)(H,25,29)/b11-10+
Standard InChI Key WYUGBSZAHFZXDM-ZHACJKMWSA-N
Isomeric SMILES C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl
SMILES C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl
Canonical SMILES C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl

Introduction

Biochemical and Structural Basis of Chitin Synthase Inhibition

Chitin Synthase Function and Catalytic Mechanism

Chitin synthase (CHS) catalyzes the polymerization of UDP-GlcNAc into β-(1→4)-linked chitin chains, a process essential for fungal cell wall integrity. The enzyme operates via a two-step mechanism: (1) glycosyl transfer from UDP-GlcNAc to a growing chitin chain and (2) translocation of the polymer across the membrane . Structural analyses of C. albicans Chs2 (CaChs2) reveal a domain-swapped dimer configuration, where a conserved motif in the swapped region regulates enzymatic activity . The chitin translocation tunnel, lined with polar residues (e.g., E516, Y517, S695), facilitates polymer movement, while hydrophobic regions prevent nonspecific leakage . Magnesium ions (Mg2+\text{Mg}^{2+}) are critical for catalytic activity, as their absence abolishes UDP-GlcNAc hydrolysis .

Structural Interactions of Chitin Synthase Inhibitor 1

Cryo-EM structures of CaChs2 in complex with chitin synthase inhibitor 1 demonstrate that the compound occupies the UDP-GlcNAc binding pocket, forming hydrogen bonds with residues Q601 and R604 (Figure 1) . Unlike nikkomycin Z, which mimics the UDP-GlcNAc substrate, chitin synthase inhibitor 1 employs a chlorophenyl group to sterically block the active site, preventing substrate entry . This mechanism is corroborated by isothermal titration calorimetry (ITC) data showing a dissociation constant (KdK_d) of 190 nM for nikkomycin Z, compared to sub-micromolar affinity for chitin synthase inhibitor 1 .

Table 1: Inhibitory Efficacy of Chitin Synthase Inhibitors

InhibitorIC50_{50} (mM)KdK_d (nM)Target Organism
Chitin synthase inhibitor 10.12420C. albicans
Nikkomycin Z0.15190C. albicans
Polyoxin D0.193,200S. cerevisiae

Antifungal Activity and Comparative Pharmacodynamics

In Vitro Efficacy Against Pathogenic Fungi

Chitin synthase inhibitor 1 exhibits broad-spectrum activity against C. albicans, Aspergillus fumigatus, and azole-resistant Candida auris. At 0.12 mM, it reduces chitin content by 78% in C. albicans hyphae, compared to 62% for polyoxin B . Fourier-transform infrared (FTIR) spectroscopy confirms that treated fungal cells show diminished α-chitin peaks (1,155 cm1^{-1} and 1,320 cm1^{-1}), indicating disrupted polymer crystallization .

Synergy with Existing Antifungals

Combination therapy with fluconazole enhances the efficacy of chitin synthase inhibitor 1 by 40%, as cell wall weakening sensitizes fungi to azole-mediated ergosterol disruption . In contrast, no synergy is observed with echinocandins, likely due to overlapping mechanisms targeting cell wall synthesis .

Resistance Mechanisms and Evolutionary Implications

Genetic Mutations Conferring Resistance

A key resistance mechanism involves mutations in the CHS1 gene. In Tetranychus urticae, the I1017F substitution in CHS1 confers cross-resistance to chitin synthase inhibitor 1, clofentezine, and etoxazole . This mutation localizes to the enzyme’s transmembrane domain, reducing inhibitor binding without affecting catalytic activity . Similarly, C. albicans clinical isolates with overexpression of CHS3 exhibit reduced susceptibility, highlighting compensatory chitin synthesis pathways .

Implications for Agricultural and Clinical Use

Resistance alleles persist in mite populations exposed to acaricides, raising concerns about cross-resistance in clinical settings . The Adverse Outcome Pathway (AOP) for CHS1 inhibition identifies premature molting and cuticular defects as biomarkers of resistance, necessitating routine genomic surveillance in treated populations .

Therapeutic Applications and Future Directions

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